molecular formula C16H12N2 B1624916 5-Phenyl-2,3'-bipyridine CAS No. 340026-73-5

5-Phenyl-2,3'-bipyridine

Cat. No.: B1624916
CAS No.: 340026-73-5
M. Wt: 232.28 g/mol
InChI Key: YDLRCXFTSQZNGT-UHFFFAOYSA-N
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Description

5-Phenyl-2,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a phenyl group. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, materials science, and pharmaceuticals. The unique structure of 5-Phenyl-2,3’-bipyridine allows it to act as a ligand, forming complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 5-Phenyl-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Properties

IUPAC Name

5-phenyl-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLRCXFTSQZNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467626
Record name 5-PHENYL-2,3'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340026-73-5
Record name 5-PHENYL-2,3'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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